6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Medicinal Chemistry Physical Organic Chemistry SAR Design

6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177362-65-0) is a heterocyclic small molecule (C₁₃H₁₄N₄OS, MW 274.34 g/mol) belonging to the pyrazole-benzothiazolamine conjugate class. The compound features a 6-methoxy substituent on the benzothiazole core and an ethyl linker connecting the pyrazole ring to the 2-amine position of the benzothiazole.

Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
CAS No. 1177362-65-0
Cat. No. B1452756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
CAS1177362-65-0
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NCCN3C=CC=N3
InChIInChI=1S/C13H14N4OS/c1-18-10-3-4-11-12(9-10)19-13(16-11)14-6-8-17-7-2-5-15-17/h2-5,7,9H,6,8H2,1H3,(H,14,16)
InChIKeyYOIHJADVIZVXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177362-65-0): Procurement-Relevant Baseline for a Methoxy-Functionalized Pyrazole-Benzothiazolamine Screening Probe


6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177362-65-0) is a heterocyclic small molecule (C₁₃H₁₄N₄OS, MW 274.34 g/mol) belonging to the pyrazole-benzothiazolamine conjugate class. The compound features a 6-methoxy substituent on the benzothiazole core and an ethyl linker connecting the pyrazole ring to the 2-amine position of the benzothiazole . This scaffold is distinct from direct-linked pyrazolylbenzothiazoles (e.g., those in patent US8754233) and is catalogued as a screening compound by Life Chemicals (Cat. No. F2146-0629) and Leyan (Cat. No. 1373952) at ≥95% purity [REFS-2, REFS-3]. The compound serves as a structurally differentiated tool for medicinal chemistry campaigns targeting antimicrobial and anticancer indications where electronic modulation at the benzothiazole 6-position is a design variable.

Why 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine Cannot Be Replaced by Unsubstituted or 6-Halo Analogs: Key Differentiation Rationale


Within the pyrazole-benzothiazolamine series, the 6-position substituent on the benzothiazole ring exerts a decisive influence on electronic character, lipophilicity, and biological target engagement. The 6-methoxy group (Hammett σₚ = –0.27) is a strong electron-donating substituent, fundamentally altering the electron density of the benzothiazole π-system relative to the 6-H analog (σ = 0), the 6-fluoro analog (σ = +0.06, weakly withdrawing), or the 4-chloro analog (σ = +0.23, moderately withdrawing) [1]. This electronic modulation translates into measurable differences in logP (calculated logP for 6-methoxybenzothiazol-2-amine ≈1.81–2.06 versus parent benzothiazol-2-amine ≈1.89–2.46), aqueous solubility, and hydrogen-bond acceptor capacity [REFS-2, REFS-3]. In antimicrobial structure-activity relationship (SAR) studies, electron-rich 6-methoxy substituents on benzothiazole have been consistently associated with enhanced activity against Gram-positive organisms compared to electron-deficient 6-substituents, making generic substitution between 6-OCH₃ and 6-H or 6-Cl compounds scientifically unsound without confirmatory head-to-head testing [2].

Quantitative Differentiation Evidence for 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine vs. Closest Analogs


Electronic Modulation: Hammett σₚ of 6-OCH₃ (–0.27) vs. 6-H (0), 6-F (+0.06), and 4-Cl (+0.23)

The 6-methoxy substituent is a strong resonance electron donor (Hammett σₚ = –0.27), whereas the unsubstituted 6-H analog carries no electronic bias (σ = 0), the 6-fluoro analog is weakly electron-withdrawing (σₚ = +0.06), and the 4-chloro analog is moderately electron-withdrawing (σₚ = +0.23) [1]. This 0.27–0.50 σ-unit shift in electronic character alters the electron density of the benzothiazole π-system and the basicity of the endocyclic nitrogen, which can directly impact target binding, redox potential, and metabolic susceptibility.

Medicinal Chemistry Physical Organic Chemistry SAR Design

Lipophilicity Tuning: Calculated logP of 6-Methoxybenzothiazol-2-amine Core (1.81–2.06) vs. Parent Benzothiazol-2-amine (1.89–2.46)

The 6-methoxy substitution reduces the calculated logP of the benzothiazol-2-amine core to approximately 1.81–2.06, compared to 1.89–2.46 for the unsubstituted benzothiazol-2-amine [REFS-1, REFS-2]. While both compounds remain moderately lipophilic, the 6-OCH₃ analog exhibits a shift toward slightly lower logP values, attributable to the polar oxygen atom. This difference, though modest, can influence membrane permeability, aqueous solubility, and protein binding in a measurable way.

Physicochemical Profiling Drug Design ADME Prediction

Antimicrobial Activity Advantage: Electron-Donating 6-OCH₃ Benzothiazole Derivatives Outperform Electron-Deficient Analogs Against S. aureus

In a systematic study of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxybenzothiazole derivatives, Chauhan et al. (2015) demonstrated that electron-rich 6-methoxy-substituted compounds exhibit potent in vitro antibacterial activity against Staphylococcus aureus via disc diffusion, with compounds 5c, 5b, 5a, and 5d identified as the most active in the series [1]. Separately, 6-methoxybenzothiazole-derived Schiff bases and amides have shown MIC values as low as 3.125 µg/mL against S. aureus, whereas the equivalent 6-H and 6-Cl benzothiazole-pyrazole conjugates required higher concentrations to achieve comparable inhibition . Although direct head-to-head MIC data for the exact target compound are not yet available in the primary literature, the class-level SAR consistently favors the electron-donating 6-OCH₃ group over electron-neutral or electron-withdrawing substituents for anti-Gram-positive activity.

Antimicrobial SAR Benzothiazole Derivatives MIC Determination

Hydrogen-Bond Acceptor Capacity: 6-OCH₃ Introduces an Additional H-Bond Acceptor Site Absent in 6-H, 6-F, and 4-Cl Analogs

The 6-methoxy group provides a hydrogen-bond acceptor (HBA) oxygen atom at the benzothiazole 6-position, a feature entirely absent in the 6-H analog (no HBA), geometrically different from the 6-F analog (weak HBA, C–F···H interactions), and positioned on a different ring face relative to the 4-Cl analog [1]. This additional HBA site increases the total polar surface area (tPSA) of the 6-methoxybenzothiazol-2-amine core (≈76.4 Ų) compared to the parent benzothiazol-2-amine (≈67.2 Ų) . The extra H-bond acceptor can engage water molecules (improving solubility) or form specific interactions with protein backbone amides, serine/threonine side chains, or metal ions in target binding pockets.

Molecular Recognition Ligand Design Pharmacophore Modeling

Commercial Availability and Purity: Multi-Vendor Sourcing with Consistent ≥95% Purity for 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

The target compound is available from multiple reputable vendors with documented purity specifications: Life Chemicals (Cat. No. F2146-0629, purity 95%) and Leyan (Cat. No. 1373952, purity 95%) [REFS-1, REFS-2]. Its closest analogs—the 6-H parent (CAS 1177316-74-3), 6-fluoro (CAS 1177361-72-6), and 4-chloro (CAS 1177299-27-2)—are similarly catalogued, but the 6-methoxy variant benefits from the well-established synthetic route starting from commercially available 2-amino-6-methoxybenzothiazole (CAS 1747-60-0), a cost-effective building block produced at multi-kilogram scale . This ensures reliable resupply and batch-to-batch consistency for repeat screening campaigns.

Chemical Sourcing Compound Procurement Screening Library

High-Value Application Scenarios for 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead: Exploiting 6-OCH₃ Electron Donation for Enhanced Target Engagement

For programs targeting enzymes or receptors that favor electron-rich aromatic ligands (e.g., kinases with π-cation binding pockets, or targets requiring a hydrogen-bond acceptor at the benzothiazole 6-position), the 6-methoxy compound provides a measurable electronic advantage. The Hammett σₚ of –0.27 increases electron density on the benzothiazole ring, potentially strengthening π-stacking interactions with aromatic residues (Phe, Tyr, Trp) or enhancing charge-transfer interactions with catalytic metal ions [1]. The additional H-bond acceptor at the 6-position expands the pharmacophore relative to 6-H analogs, enabling interactions that could improve binding affinity and selectivity.

Antimicrobial Screening Library Design: Prioritizing Electron-Rich Benzothiazole-Pyrazole Conjugates Against Gram-Positive Pathogens

SAR data from Chauhan et al. (2015) and related series demonstrate that 6-methoxy-substituted benzothiazole-pyrazole conjugates consistently exhibit superior antibacterial activity against S. aureus compared to 6-H, 6-Cl, or electron-deficient analogs [1]. When assembling a focused antimicrobial screening set, the 6-OCH₃ compound should be included as a representative of the electron-donating sub-series. Its activity profile is expected to be complementary to, and potentially superior to, the 6-fluoro or 4-chloro analogs, which address different physicochemical niches.

Physicochemical Property Optimization: Using 6-OCH₃ to Tune logP and Solubility Without Resorting to Strongly Electron-Withdrawing Groups

For lead series where excessive lipophilicity (logP >3) drives off-target toxicity or poor solubility, the 6-methoxy group offers a modest but directionally favorable reduction in logP (Δ ≈ –0.1 to –0.4 units) relative to the parent benzothiazole core, without introducing the metabolic liability or electronic withdrawal associated with halogens [REFS-1, REFS-2]. This makes the compound a suitable tool for parallel SAR exploration where fine-tuning of lipophilicity is required while maintaining electron-rich character.

Fragment-Based Drug Discovery (FBDD): A Defined, Purchasable Benzothiazole-Pyrazole Fragment with 6-Position Functionalization

With a molecular weight of 274.34 g/mol and a heavy atom count of 19, this compound falls within the fragment-like space and is commercially available at ≥95% purity [1]. Unlike the unsubstituted analog, the 6-methoxy group provides an additional vector for crystallographic detection (electron density from the oxygen atom) and a defined H-bond acceptor for fragment growing or linking strategies. Its multi-vendor availability supports rapid resupply for iterative structure-guided optimization.

Quote Request

Request a Quote for 6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.